4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Overview

Description

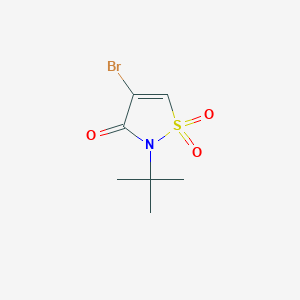

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide is a chemical compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications. This particular compound is characterized by the presence of a bromine atom at the 4-position, a tert-butyl group at the 2-position, and a sulfone group at the 3-position of the isothiazolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide typically involves the following steps:

Formation of the Isothiazolone Ring: The isothiazolone ring can be synthesized by reacting a suitable thioamide with a halogenating agent such as bromine or chlorine.

Introduction of the Bromine Atom: The bromine atom is introduced at the 4-position of the isothiazolone ring through a bromination reaction using bromine or a bromine-containing reagent.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced at the 2-position through an alkylation reaction using tert-butyl chloride or a similar reagent.

Oxidation to Form the Sulfone Group: The final step involves the oxidation of the sulfur atom in the isothiazolone ring to form the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding acids or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, alkoxides.

Hydrolysis: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides, thiols.

Substitution: Amino derivatives, thio derivatives, alkoxy derivatives.

Hydrolysis: Carboxylic acids, alcohols.

Scientific Research Applications

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its antimicrobial properties and potential use as a preservative.

Medicine: Investigated for its potential therapeutic effects, including anticancer activity.

Industry: Used as a preservative in various industrial products such as paints, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide involves the inhibition of microbial growth by interfering with essential cellular processes. The compound targets and disrupts the function of enzymes and proteins involved in cell wall synthesis, DNA replication, and energy production. This leads to cell death and prevents the growth and proliferation of microorganisms.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-4-isothiazolin-3-one: Another isothiazolone compound with similar antimicrobial properties.

5-Chloro-2-methyl-4-isothiazolin-3-one: A chlorinated derivative with enhanced antimicrobial activity.

2-Octyl-4-isothiazolin-3-one: An isothiazolone with a longer alkyl chain, providing increased hydrophobicity and stability.

Uniqueness

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of the bromine atom and the tert-butyl group, which confer specific chemical and physical properties. The bromine atom enhances the compound’s reactivity, while the tert-butyl group provides steric hindrance, affecting its interaction with biological targets and its stability in various environments.

Biological Activity

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide, commonly referred to as Isothiazolone, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₇H₈BrN₃O₂S

- Molecular Weight : 228.12 g/mol

- CAS Number : 126623-65-2

- Structure : The compound features a bromine atom and a tert-butyl group attached to an isothiazolone ring, which is known for its diverse biological activities.

Antimicrobial Properties

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Candida albicans | 32 µg/mL |

These findings indicate that the compound possesses potential as a biocide in various applications, including pharmaceuticals and agriculture.

Cytotoxicity

Research has also explored the cytotoxic effects of this compound on human cell lines. A study conducted on human liver cancer cells (HepG2) reported an IC50 value of approximately 25 µM, indicating moderate cytotoxicity. The compound's ability to induce apoptosis in cancer cells suggests its potential use in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with cellular components. It is hypothesized that the isothiazolone moiety reacts with thiol groups in proteins, leading to enzyme inhibition and subsequent cellular stress responses.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a formulation containing this compound was tested against common pathogens in clinical isolates. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various human cancer cell lines to assess the cytotoxic effects of the compound. The results indicated that higher concentrations led to increased apoptosis rates, with flow cytometry analysis confirming significant changes in cell cycle distribution.

Properties

IUPAC Name |

4-bromo-2-tert-butyl-1,1-dioxo-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO3S/c1-7(2,3)9-6(10)5(8)4-13(9,11)12/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUZDXFNMOFVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C(=CS1(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598000 | |

| Record name | 4-Bromo-2-tert-butyl-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126623-65-2 | |

| Record name | 4-Bromo-2-tert-butyl-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-tert-butyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.